2-苯基-1,3-二噻烷

概述

描述

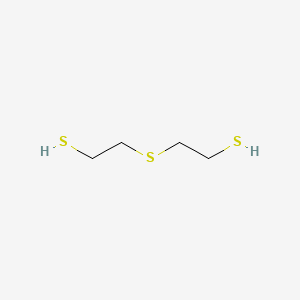

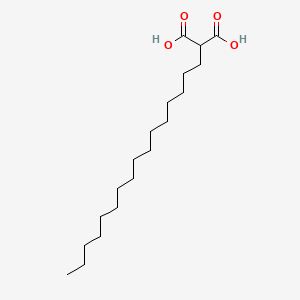

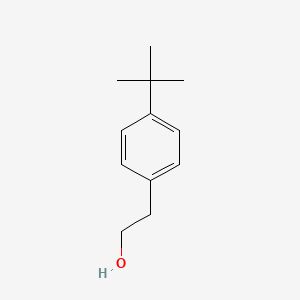

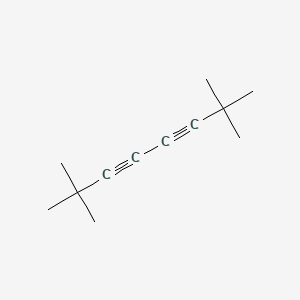

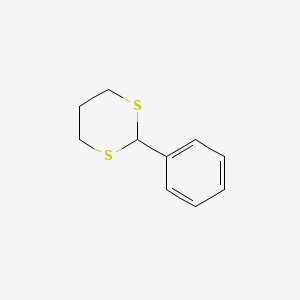

2-Phenyl-1,3-dithiane: is an organic compound with the molecular formula C10H12S2 . It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its versatility as an acyl anion equivalent, making it valuable in organic synthesis .

科学研究应用

2-Phenyl-1,3-dithiane has several applications in scientific research:

作用机制

Target of Action

The primary targets of 2-Phenyl-1,3-dithiane are metal ions, specifically thallium (III), mercury (II), mercury (I), and silver (I) ions . These ions play a crucial role in promoting the hydrolysis of 2-Phenyl-1,3-dithiane .

Mode of Action

The interaction of 2-Phenyl-1,3-dithiane with its targets involves the rapid formation of a 1:1-adduct between the metal ion and the dithiane . The sequence of their efficiencies is thallium (III) > mercury (II) > mercury (I) > silver (I) .

Biochemical Pathways

It is known that the compound undergoes a reaction mechanism involving the formation of a 1:1-adduct with metal ions, followed by a slow ring-opening step .

Pharmacokinetics

It is known that the compound is soluble in acetone , which suggests that it may have good bioavailability

Result of Action

The result of the action of 2-Phenyl-1,3-dithiane is the hydrolysis of the compound, facilitated by the presence of metal ions . This leads to the formation of a 1:1-adduct between the metal ion and the dithiane, followed by a slow ring-opening step .

Action Environment

The action of 2-Phenyl-1,3-dithiane can be influenced by environmental factors. For example, the presence of chloride ions can inhibit the promotion of hydrolysis by mercury (II) ions . Additionally, an increase in the dioxane content of the solvent to 20% (v/v) has relatively little effect on the reaction .

生化分析

Biochemical Properties

2-Phenyl-1,3-dithiane plays a significant role in biochemical reactions due to its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, which are crucial in organic synthesis . The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it has been used in the preparation of benzaldehyde-1-d, showcasing its utility in synthetic organic chemistry .

Molecular Mechanism

At the molecular level, 2-Phenyl-1,3-dithiane exerts its effects through nucleophilic addition reactions. The compound’s dithiane ring can form adducts with metal ions, such as thallium and mercury, leading to ring-opening reactions . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis. Additionally, 2-Phenyl-1,3-dithiane can act as an acyl anion equivalent, facilitating the formation of carbon-carbon bonds in various synthetic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Phenyl-1,3-dithiane are important considerations. The compound is stable when stored at room temperature in a sealed, dry environment . Over time, it may undergo degradation, affecting its reactivity and efficacy in synthetic applications.

Metabolic Pathways

2-Phenyl-1,3-dithiane is involved in metabolic pathways that include nucleophilic addition reactions. The compound interacts with enzymes that facilitate the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Transport and Distribution

The transport and distribution of 2-Phenyl-1,3-dithiane within cells and tissues are not well-characterized. Its solubility in acetone suggests that it can be readily transported in organic solvents . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Phenyl-1,3-dithiane is not extensively studied. Its interactions with metal ions and enzymes suggest that it may be directed to specific cellular compartments where these interactions occur .

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dithiane can be synthesized from benzaldehyde and 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring . Common catalysts used include iodine, yttrium triflate, and tungstophosphoric acid .

Industrial Production Methods: Industrial production of 2-Phenyl-1,3-dithiane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization .

化学反应分析

Types of Reactions: 2-Phenyl-1,3-dithiane undergoes various types of reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Alkylated dithianes.

相似化合物的比较

- 1,3-Dithiane

- 1,3-Dithiolane

- 2-(3,4-Dimethoxyphenyl)-1,3-dithiane

- 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane

Comparison: 2-Phenyl-1,3-dithiane is unique due to its phenyl group, which imparts distinct reactivity and stability compared to other dithianes. This makes it particularly useful in the synthesis of complex organic molecules .

属性

IUPAC Name |

2-phenyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKPARDRBFURON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202604 | |

| Record name | m-Dithiane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-44-5 | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Dithiane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53TCS8B01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenyl-1,3-dithiane?

A1: 2-Phenyl-1,3-dithiane has the molecular formula C10H12S2 and a molecular weight of 196.33 g/mol.

Q2: What is the typical conformation of the 1,3-dithiane ring in 2-phenyl-1,3-dithiane?

A2: X-ray crystallography reveals that the 1,3-dithiane ring adopts a slightly flattened chair conformation. [] The phenyl group occupies the equatorial position, oriented nearly perpendicular to the average plane of the dithiane ring. []

Q3: How does the phenyl substituent influence the 1H NMR spectrum of 1,3-dithiane?

A3: A detailed analysis of the 1H NMR spectrum of 2-phenyl-1,3-dithiane provides insights into its conformational preferences. The observed coupling constants, including long-range 4JHH couplings, are consistent with a dominant conformation where the phenyl group is equatorial. [] This analysis also provides information about the ring puckering and internal rotational barrier of the phenyl group. []

Q4: Why is 2-phenyl-1,3-dithiane valuable in organic synthesis?

A4: 2-Phenyl-1,3-dithiane serves as a versatile reagent for introducing acyl anion equivalents into molecules. Deprotonation of 2-phenyl-1,3-dithiane generates a nucleophilic species that can react with various electrophiles. Subsequent deprotection of the dithiane moiety yields the corresponding ketone.

Q5: How is the lithium derivative of 2-phenyl-1,3-dithiane prepared?

A5: The lithium derivative, 2-lithio-2-phenyl-1,3-dithiane, is typically prepared by treating 2-phenyl-1,3-dithiane with strong bases like n-butyllithium (n-BuLi) at low temperatures. [, , ]

Q6: Does the lithium derivative of 2-phenyl-1,3-dithiane exhibit a preference for axial or equatorial lithiation?

A6: Both experimental observations and DFT calculations indicate a strong preference for equatorial lithiation. [] The calculated energy difference between the axial and equatorial isomers is significant, suggesting that the equatorial isomer is considerably more stable. []

Q7: What factors contribute to the equatorial preference of the lithium atom in 2-lithio-2-phenyl-1,3-dithiane?

A7: DFT calculations and structural analysis suggest that hyperconjugative interactions and steric factors play a role. The equatorial isomer benefits from stabilizing nC → σ*S-C hyperconjugation, while the axial isomer suffers from destabilizing nC/nS repulsive interactions. []

Q8: How can 2-phenyl-1,3-dithiane be used to synthesize α-amino ketones?

A8: 2-Lithio-2-phenyl-1,3-dithiane reacts with N-sulfinyl imines in an asymmetric umpolung reaction, affording chiral α-amino dithianes. [] Subsequent deprotection provides access to enantiomerically enriched α-amino ketones, valuable building blocks in organic synthesis. []

Q9: How does the reactivity of 2-lithio-2-phenyl-1,3-dithiane compare to its 2-methyl analogue?

A9: Interestingly, 2-lithio-2-phenyl-1,3-dithiane exhibits lower reactivity compared to 2-lithio-2-methyl-1,3-dithiane in reactions with electrophiles. []

Q10: What insights have been gained about the fragmentation pathways of 2-phenyl-1,3-dithiane under electron impact?

A10: Mass spectrometry studies, including deuterium labeling experiments, have elucidated the fragmentation patterns of 2-phenyl-1,3-dithiane upon electron impact. [] Key fragmentation pathways involve the loss of S2H·, C3H6, and other fragments. [] Notably, ortho effects are observed in the spectra of 2-(o-alkoxyphenyl)-1,3-dithianes. []

Q11: How does the phenylthio substituent influence the acidity of hydrocarbons?

A11: Studies have shown that replacing a methyl group in a carbon acid with a phenylthio group leads to a substantial increase in acidity. [] This acidifying effect is attributed to resonance stabilization of the resulting carbanion by the phenylthio group. []

Q12: How does the acidity of 2-phenyl-1,3-dithiane compare to open-chain analogues?

A12: Comparisons of the acidities of 2-phenyl-1,3-dithiane and its open-chain analogues suggest that there are no significant stereoelectronic requirements for the conjugative stabilization of the carbanion by the sulfur atoms. []

Q13: Can 2-phenyl-1,3-dithiane undergo ring contraction reactions?

A13: Yes, 2-phenyl-1,3-dithiane undergoes oxidative ring contraction within the confined environment of ZSM-5 zeolite channels. [, ] This reaction generates a 1,2-dithiolane radical cation, which has been characterized by EPR spectroscopy. [, ]

Q14: How can 2-phenyl-1,3-dithiane be used as a building block for liquid-crystalline materials?

A14: Derivatives of 2-phenyl-1,3-dithiane, particularly those with cyclohexyl substituents at the 2-position, exhibit liquid-crystalline properties. [] The presence of sulfur atoms and the conformational flexibility of the dithiane ring contribute to the mesomorphic behavior of these compounds. []

Q15: Can 2-phenyl-1,3-dithiane derivatives be used to modify zeolites for catalytic applications?

A15: Yes, 2-phenyl-1,3-dithiane oxides have been explored as modifiers for zeolite H–Y catalysts. [] Incorporating these modifiers into the zeolite enhances its activity in the acid-catalyzed gas-phase dehydration of butan-2-ol. []

Q16: Can chiral 2-phenyl-1,3-dithiane oxides induce enantioselectivity in zeolite-catalyzed reactions?

A16: Indeed, incorporating chiral 2-phenyl-1,3-dithiane oxides into zeolite H–Y introduces enantiomeric discrimination. [] This modification preferentially enhances the dehydration rate of one butan-2-ol enantiomer over the other, leading to enantioselective dehydration. [] The origin of this effect is attributed to preferential adsorption of one enantiomer at the chiral active site within the zeolite. []

Q17: Have computational methods been employed to study 2-phenyl-1,3-dithiane and its derivatives?

A17: Yes, density functional theory (DFT) calculations have been instrumental in understanding the conformational preferences, electronic structure, and reactivity of 2-phenyl-1,3-dithiane and its derivatives. [, ]

Q18: What computational methods have been used to study 2-phenyl-1,3-dithiane?

A18: DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate the conformational preferences and electronic structure of 2-lithio-2-phenyl-1,3-dithiane. [] These calculations provide insights into the factors governing the equatorial preference of the lithium atom. []

Q19: Have any quantum mechanical (QM) studies been performed on 2-phenyl-1,3-dithiane derivatives?

A19: Yes, QM calculations have been employed to investigate the structural and electronic properties of 2-phenyl-1,3-dithiane derivatives, particularly those relevant to acetalization reactions. [] These calculations suggest that hyperconjugation plays a key role in influencing the structural properties of 2-phenyl-1,3-dithiane derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。